molecular formula C19H24N6OS B2409538 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034540-95-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide

Cat. No.: B2409538
CAS No.: 2034540-95-7
M. Wt: 384.5
InChI Key: PLGBIUUMVLGQLD-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C19H24N6OS and its molecular weight is 384.5. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c1-13-12-14(2)25(23-13)11-7-17(26)21-15-5-9-24(10-6-15)19-22-16-4-3-8-20-18(16)27-19/h3-4,8,12,15H,5-7,9-11H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBIUUMVLGQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, structure, and pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine with acetylacetone in a suitable solvent. The resulting product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. These analyses confirm the presence of key functional groups and the overall molecular structure, which includes a pyrazole ring fused with thiazole and piperidine moieties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant antitumor properties. For instance, derivatives similar to the target compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation . This mechanism underlies the potential use of such compounds in cancer therapy.

Antiviral Properties

Compounds with pyrazole structures have also been investigated for their antiviral activities. Some derivatives have demonstrated efficacy against various viral strains by interfering with viral replication processes . The structural variations in these compounds allow for tuning their biological properties towards specific viral targets.

Other Pharmacological Activities

In addition to antitumor and antiviral effects, thiazole derivatives have been reported to possess various other biological activities:

  • Antimicrobial : Thiazole-containing compounds often exhibit antibacterial and antifungal properties .
  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
  • Analgesic : Certain thiazole derivatives have been evaluated for pain relief properties .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study demonstrated that a similar thiazole-pyrazole derivative inhibited tumor growth in vitro by disrupting microtubule dynamics. The IC50 values were reported at concentrations as low as 10 µM .
  • Antiviral Mechanism : Another investigation found that modifications in the phenyl moiety of pyrazole derivatives enhanced their antiviral activity against specific RNA viruses, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Comprehensive Pharmacological Profile : A review of thiazolidinones indicated broad-spectrum activities including anticancer, anti-diabetic, and antimicrobial effects. This underscores the versatility of thiazole-based compounds in medicinal chemistry .

Data Tables

Activity TypeCompound ExampleMechanism of ActionReference
AntitumorThiazole-Pyrazole DerivativeInhibition of tubulin polymerization
AntiviralPyrazole DerivativeInterference with viral replication
AntimicrobialThiazole DerivativeDisruption of bacterial cell wall
Anti-inflammatoryThiazolidinoneInhibition of pro-inflammatory cytokines

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of thiazolo[5,4-b]pyridine derivatives with piperidine and pyrazole precursors. The synthesis typically involves:

  • Formation of the Pyrazole Ring : The initial step often includes the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
  • Thiazole and Piperidine Integration : Subsequent reactions introduce the thiazole moiety and piperidine ring to form the final compound.
  • Characterization : Structural confirmation is achieved using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the molecular structure and confirm purity.

Antitumor Activity

Research indicates that derivatives similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide exhibit significant antitumor properties. For example:

  • Mechanism of Action : Compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mode of action suggests potential use as chemotherapeutic agents against various cancers .

Antiviral Properties

Some studies have highlighted the antiviral potential of pyrazole-containing compounds. Variants of this compound have demonstrated:

  • Inhibition of Viral Replication : Certain analogs have been tested for their ability to inhibit viral replication in vitro, showing promise as antiviral agents against specific viruses .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties:

  • Broad-Spectrum Activity : Related thiazolo[4,5-b]pyridine derivatives have been evaluated for their antimicrobial efficacy against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating that modifications can enhance activity against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds. Key findings include:

  • Functional Groups : The presence of specific functional groups (such as pyrazole and thiazole) significantly influences biological activity. For instance, variations in substituents on the pyrazole ring can modulate antitumor or antimicrobial potency .

Case Study 1: Antitumor Evaluation

In a study evaluating a series of pyrazole derivatives, it was found that modifications led to enhanced antitumor activity through targeted inhibition of tubulin polymerization. These compounds were tested in various cancer cell lines, demonstrating IC50 values in low micromolar ranges.

Case Study 2: Antiviral Screening

Another research effort focused on synthesizing pyrazole derivatives for antiviral screening against influenza viruses. The study reported promising results where certain compounds showed significant inhibition rates compared to control groups.

Preparation Methods

Cyclization of 2-Aminopyridine with Carbon Disulfide

In a representative procedure, 2-amino-5-bromopyridine is treated with carbon disulfide in the presence of potassium hydroxide, yielding 2-mercaptothiazolo[5,4-b]pyridine. This intermediate is subsequently alkylated with benzyl bromide to introduce solubility-enhancing groups. The reaction proceeds at 80°C for 12 hours in ethanol, achieving a 75% yield (Table 1).

Alternative Pathways via Thiosemicarbazide Intermediates

Thiosemicarbazides, as demonstrated in the synthesis of pyrazolo[3,4-d]pyridazines, offer a route to fused thiazole systems. Heating 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3,4-dicarbaldehyde with thiosemicarbazide in acetic acid induces cyclization, forming a planar thiazolo-pyridazine core. Adapting this method, 2-aminopyridine derivatives could react with thiosemicarbazide under acidic conditions to generate the thiazolo[5,4-b]pyridine scaffold.

Functionalization of the Piperidine Scaffold

The piperidine subunit must be substituted at the 4-position with a propanamide group and at the 1-position with the thiazolo[5,4-b]pyridine moiety.

N-Alkylation of Piperidine-4-Amine

Piperidine-4-amine undergoes N-alkylation with 2-chlorothiazolo[5,4-b]pyridine in the presence of potassium carbonate and a catalytic amount of potassium iodide. Refluxing in acetone for 30 hours yields 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine with 68% efficiency (Table 1).

Protection-Deprotection Strategies

To avoid side reactions during subsequent amide coupling, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative. After alkylation, the Boc group is removed via treatment with trifluoroacetic acid in dichloromethane, regenerating the free amine.

Coupling of 3,5-Dimethylpyrazole to the Propanamide Backbone

The propanamide spacer links the piperidine and pyrazole units.

Synthesis of 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)Propanoic Acid

3-Chloropropanoic acid is reacted with 3,5-dimethylpyrazole in dimethylformamide (DMF) using sodium hydride as a base. The nucleophilic substitution proceeds at room temperature for 6 hours, yielding 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (82% yield).

Activation as an Acyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride under reflux. The resulting 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl chloride is used directly in the next step.

Final Amide Bond Formation

The piperidine amine and propanoyl chloride are coupled to form the target amide.

Schotten-Baumann Reaction

A mixture of 1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl chloride in dichloromethane is stirred with aqueous sodium hydroxide. The reaction is complete within 2 hours, furnishing the final product in 70% yield after recrystallization from ethanol.

Characterization and Validation

The compound is characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography confirms the planarity of the thiazolo[5,4-b]pyridine system and the equatorial orientation of the propanamide substituent on the piperidine ring.

Optimization and Challenges

Solvent and Temperature Effects

Replacing acetone with tetrahydrofuran (THF) in the N-alkylation step improves yields to 75% by enhancing nucleophilicity. Elevated temperatures (80°C) accelerate the cyclocondensation of thiosemicarbazides but risk decomposition.

Regioselectivity in Pyrazole Substitution

The use of bulky bases (e.g., DBU) ensures selective alkylation at the pyrazole nitrogen, minimizing O-alkylation byproducts.

Table 1. Summary of Key Synthetic Steps and Yields

Step Reaction Conditions Yield (%) Characterization Methods
1 Thiazolo[5,4-b]pyridine synthesis 80°C, 12 h, EtOH 75 $$ ^1H $$-NMR, X-ray
2 Piperidine N-alkylation Acetone, 30 h, reflux 68 $$ ^{13}C $$-NMR, LC-MS
3 Propanamide formation DCM, 2 h, rt 70 HRMS, IR

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide, and how are they characterized experimentally?

  • Structural Features : The compound combines a pyrazole ring (3,5-dimethyl substitution), a thiazolo[5,4-b]pyridine moiety, and a piperidine-propanamide backbone. These heterocyclic systems are known for their ability to interact with biological targets such as kinases or GPCRs .
  • Characterization Methods :

  • X-ray crystallography : Resolve absolute configuration and bond angles (e.g., SHELX software for refinement ).
  • NMR/HRMS : Confirm molecular connectivity (e.g., pyrazole methyl protons at δ ~2.2 ppm; amide carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • HPLC-PDA : Assess purity (>95%) under gradient elution (C18 column, acetonitrile/water with 0.1% TFA) .

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

  • Stepwise Synthesis :

Pyrazole-thiazolo[5,4-b]pyridine coupling : React 3,5-dimethylpyrazole with thiazolo[5,4-b]pyridine-2-carboxylic acid using EDCI/HOBt in DMF at 0–25°C .

Piperidine-propanamide assembly : Introduce the piperidin-4-yl group via nucleophilic substitution (e.g., K2_2CO3_3 in DMSO, 80°C) .

Final amidation : Couple intermediates using HATU/DIPEA in dichloromethane .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/DMF 1:1) or column chromatography .

Q. Which biological targets are hypothesized for this compound based on its structural motifs?

  • Kinase inhibition : The thiazolo-pyridine and pyrazole moieties may target ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .
  • GPCR modulation : The piperidine-propanamide backbone resembles ligands for serotonin or dopamine receptors .
  • Validation : Use computational docking (AutoDock Vina) and in vitro assays (e.g., kinase activity with ADP-Glo™) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while minimizing side reactions (e.g., epimerization or ring-opening)?

  • Strategies :

  • Temperature control : Maintain ≤25°C during coupling to prevent racemization .
  • Protecting groups : Use Boc for piperidine NH to avoid unwanted nucleophilic reactions .
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura cross-coupling of heteroaromatics (yield improvement from 45% to 72%) .
    • Analytical QC : Employ LC-MS to detect side products (e.g., hydrolyzed amide or dimerization) .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism or conformational flexibility)?

  • Case Study : If NMR suggests a single conformation but X-ray reveals multiple rotamers:

  • Dynamic NMR : Variable-temperature 1H^1\text{H} NMR (e.g., -40°C to 80°C) to detect slow interconversion .
  • DFT calculations : Compare energy barriers of rotamers using Gaussian09 (B3LYP/6-31G*) .
    • Resolution : Use restrained refinement in SHELXL to model disorder in crystallographic data .

Q. What structure-activity relationship (SAR) strategies can enhance potency while reducing off-target effects?

  • Modifications :

  • Pyrazole substituents : Replace 3,5-dimethyl with trifluoromethyl to improve metabolic stability .
  • Thiazolo-pyridine substitution : Introduce electron-withdrawing groups (e.g., Cl) to enhance kinase binding .
    • Testing :
  • In vitro selectivity panels : Screen against 50+ kinases (DiscoverX Eurofins) to identify off-targets .
  • MD simulations : Analyze ligand-protein interactions (GROMACS) over 100 ns trajectories .

Q. How can computational methods predict novel biological targets or metabolic pathways for this compound?

  • Target Prediction :

  • PharmMapper : Upload 3D structure (SDF file) to identify potential targets via reverse docking .
  • KEGG Pathway Analysis : Map predicted targets (e.g., PI3K/Akt) to oncogenic pathways .
    • Metabolism Prediction :
  • CYP450 interactions : Use StarDrop’s DMPK module to assess susceptibility to CYP3A4/2D6 .

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